methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with sulfonamide and esterifying agents. One common method includes the use of pyrrolidine-2-carboxylic acid as a starting material, which is then reacted with sulfonamide under suitable conditions to introduce the sulfamoyl group. The esterification step involves the use of methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
Sulfonamide derivatives: These compounds have similar functional groups but different core structures, affecting their reactivity and applications.
Methyl esters of other amino acids: These compounds share the ester functional group but differ in the amino acid backbone.
Uniqueness
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is unique due to the combination of the pyrrolidine ring and the sulfamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound is a pyrrolidine derivative featuring a sulfonamide group. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under basic conditions. Various synthetic routes have been explored to enhance yield and purity, with particular emphasis on optimizing reaction conditions to minimize by-products.
Anticancer Activity
Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.
- Cell Lines Tested :
- HeLa (cervical carcinoma)
- HepG2 (liver carcinoma)
- Vero (African green monkey kidney cells)
The IC50 values for this compound against these cell lines were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer agent.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 30.5 |
HepG2 | 45.7 |
Vero | 60.3 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Pseudomonas aeruginosa | 15.0 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes involved in cell proliferation and bacterial growth. Specifically, it may interfere with metabolic pathways essential for DNA replication and protein synthesis in cancer cells and bacteria.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in vivo involved administering the compound to mice implanted with HeLa cells. The results showed a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy.
Case Study 2: Antibacterial Application
In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli obtained from infected patients. The results indicated that treatment with this compound led to a marked decrease in bacterial load, supporting its potential application in treating infections caused by resistant strains.
Properties
IUPAC Name |
methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-12-6(9)5-3-2-4-8(5)13(7,10)11/h5H,2-4H2,1H3,(H2,7,10,11)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWELHIWGRDPM-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.